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Abstract
Valylhistidine (Val-His) is a dipeptide composed of the amino acids L-valine and L-histidine.[1]

Primarily known as an intermediate in protein catabolism, its biological significance is an area

of ongoing investigation, particularly concerning its metal-chelating properties and potential

physiological effects analogous to other histidine-containing dipeptides. This technical guide

provides a comprehensive overview of Valylhistidine, including its biochemical properties,

synthesis, and analytical characterization. Detailed, generalized experimental protocols for its

synthesis and purification are presented, alongside methodologies for its analysis. Due to the

limited availability of specific quantitative data for Valylhistidine in the current body of scientific

literature, this guide also provides contextual data on related compounds to inform future

research. This document is intended for researchers, scientists, and professionals in the field of

drug development who are interested in the chemistry and potential applications of this

dipeptide.
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Dipeptides, the simplest members of the peptide family, are increasingly recognized for their

diverse biological activities beyond their basic role as intermediates in protein metabolism.[2]

Valylhistidine, with its constituent amino acids—the branched-chain valine and the imidazole-

containing histidine—presents a molecule of interest for its potential to interact with metal ions

and participate in various physiological processes. The imidazole side chain of histidine is a

well-established chelator of divalent cations, including copper (II), which is critical in various

enzymatic and physiological functions. While other histidine-containing dipeptides, such as

carnosine (β-alanyl-L-histidine), have been extensively studied for their antioxidant, anti-

glycation, and pH-buffering capacities, the specific roles of Valylhistidine remain less well-

defined.[3] This guide aims to consolidate the available technical information on Valylhistidine
and provide a framework for further experimental exploration.

Biochemical and Physicochemical Properties
Valylhistidine is a water-soluble dipeptide with a molecular weight of 254.29 g/mol and a

chemical formula of C11H18N4O3.[1] The presence of the imidazole ring from the histidine

residue allows Valylhistidine to form complexes with metal ions, most notably Cu(II). While it

has been shown to form a dipeptide complex with Cu(II) that mimics superoxide dismutase, it

reportedly lacks this enzymatic activity. The isoelectric point (pI) of Valylhistidine can be

theoretically estimated based on the pKa values of its ionizable groups: the α-amino group of

valine, the imidazole side chain of histidine, and the α-carboxyl group of histidine.

Table 1: Physicochemical Properties of Valylhistidine

Property Value Source

Molecular Formula C11H18N4O3 [1]

Molecular Weight 254.29 g/mol [1]

CAS Number 13589-07-6 [1]

Appearance White to off-white solid General knowledge

Solubility Soluble in water General knowledge
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The primary established biological role of Valylhistidine is as a product of protein digestion

and catabolism.[2] However, based on the known functions of its constituent amino acids and

related dipeptides, several potential biological activities and applications can be postulated.

Metal Ion Chelation: The imidazole group of histidine is a potent chelator of metal ions like

copper, zinc, and iron. This suggests that Valylhistidine could play a role in the homeostasis

and transport of these essential metals. The formation constant for the Valylhistidine-Cu(II)

complex is a critical parameter for understanding this interaction, though specific values are

not readily available in the searched literature. For context, the stability constants of other

copper(II)-amino acid complexes have been determined potentiometrically.[4]

Antioxidant Activity: Histidine-containing dipeptides like carnosine are known to possess

antioxidant properties by quenching reactive oxygen species (ROS) and sequestering pro-

oxidant metal ions.[3] It is plausible that Valylhistidine exhibits similar, albeit potentially

different, antioxidant capabilities.

Enzyme Modulation: The interaction of Valylhistidine with metalloenzymes could modulate

their activity. Histidine residues are frequently found in the active sites of enzymes and play

crucial roles in catalysis.[5] The presence of exogenous Valylhistidine could potentially

influence these enzymatic reactions.

Table 2: Potential Biological Activities and Applications of Valylhistidine

Activity/Application Basis for Postulation Quantitative Data

Cu(II) Chelation
Presence of a histidine

residue.

Stability constant not found in

the searched literature.

Antioxidant

Analogy to carnosine and

other histidine-containing

dipeptides.

Specific antioxidant capacity

(e.g., ORAC value) not found.

Enzyme Modulation
Potential interaction with

metalloenzymes.

Specific inhibitory or activating

constants (Ki, Ka) not found.
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The following sections provide detailed, generalized protocols for the synthesis, purification,

and analysis of Valylhistidine. These are based on standard methodologies for peptide

chemistry and may require optimization for specific laboratory conditions and desired purity

levels.

Synthesis of Valylhistidine
Valylhistidine can be synthesized using either solution-phase or solid-phase peptide synthesis

(SPPS) methods.

Solution-phase synthesis offers scalability and allows for the purification of intermediates. A

common strategy involves the use of protecting groups for the amino and carboxyl termini, as

well as the reactive side chain of histidine, followed by a coupling reaction and subsequent

deprotection.

Protocol:

Protection of Amino Acids:

Protect the α-amino group of L-valine with a suitable protecting group, such as tert-

butyloxycarbonyl (Boc) or benzyloxycarbonyl (Z).

Protect the carboxyl group of L-histidine as a methyl or benzyl ester.

Protect the imidazole side chain of L-histidine with a group like the trityl (Trt) or tosyl (Tos)

group.

Coupling Reaction:

Activate the carboxyl group of the N-protected L-valine using a coupling reagent such as

N,N'-dicyclohexylcarbodiimide (DCC) with an additive like N-hydroxysuccinimide (NHS) or

1-hydroxybenzotriazole (HOBt) to minimize side reactions.

React the activated valine derivative with the protected L-histidine ester in an appropriate

organic solvent (e.g., dichloromethane or dimethylformamide).

Monitor the reaction progress using thin-layer chromatography (TLC).
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Deprotection:

Remove the N-terminal protecting group (e.g., Boc with trifluoroacetic acid; Z with

hydrogenolysis).

Remove the C-terminal ester and the side-chain protecting group under appropriate

conditions (e.g., saponification for methyl esters, hydrogenolysis for benzyl esters and

some side-chain protecting groups).

Purification:

Purify the final dipeptide using techniques such as recrystallization or column

chromatography.

A detailed protocol for the solution-phase synthesis of a different dipeptide, Glycyl-L-valine, can

be found in the literature and adapted for Valylhistidine.[6]

SPPS is a more automated and rapid method for peptide synthesis, particularly for longer

sequences, but is also applicable to dipeptides.

Protocol:

Resin Preparation: Start with a resin pre-loaded with Fmoc-protected L-histidine, with its side

chain protected (e.g., Fmoc-His(Trt)-Wang resin).

Fmoc Deprotection: Remove the Fmoc group from the histidine residue using a solution of

piperidine in DMF.

Coupling: Couple Fmoc-protected L-valine to the deprotected histidine on the resin using a

coupling agent like HBTU or HATU in the presence of a base such as N,N-

diisopropylethylamine (DIPEA).

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal valine.

Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove

the side-chain protecting group using a cleavage cocktail, typically containing trifluoroacetic

acid (TFA) and scavengers (e.g., triisopropylsilane, water).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b150414?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Note_A_Detailed_Protocol_for_the_Solution_Phase_Synthesis_of_Glycyl_L_valine.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150414?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and

then purify by preparative HPLC.

Purification by High-Performance Liquid
Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for purifying peptides.

Protocol:

Column: Use a C18 stationary phase column.

Mobile Phases:

Mobile Phase A: 0.1% TFA in water.

Mobile Phase B: 0.1% TFA in acetonitrile.

Gradient: Elute the peptide using a linear gradient of increasing concentration of Mobile

Phase B. The specific gradient will depend on the hydrophobicity of the peptide and should

be optimized.

Detection: Monitor the elution at 220 nm (for the peptide bond) and 280 nm (if aromatic

residues are present, though less relevant for Val-His).

Fraction Collection and Analysis: Collect fractions corresponding to the major peak and

analyze their purity by analytical HPLC and their identity by mass spectrometry.

The retention time of Valylhistidine on a C18 column will depend on the exact column

dimensions, particle size, flow rate, and gradient.[7] For context, peptides with more

hydrophobic residues will have longer retention times.

Analytical Characterization
Mass spectrometry is used to confirm the molecular weight and sequence of the dipeptide.

Electrospray ionization (ESI) is a common method for peptide analysis.

Protocol:
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Sample Preparation: Dissolve the purified peptide in a suitable solvent, such as a

water/acetonitrile mixture with a small amount of formic acid.

Infusion: Infuse the sample directly into the mass spectrometer or inject it through an LC-MS

system.

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule

[M+H]+ should be observed at m/z 255.29.

Tandem Mass Spectrometry (MS/MS): To confirm the sequence, isolate the parent ion (m/z

255.29) and subject it to collision-induced dissociation (CID). The fragmentation pattern

should be consistent with the structure of Valylhistidine, with characteristic b- and y-ions.

The fragmentation of protonated histidine itself often involves losses of water and carbon

monoxide.[8]

Table 3: Predicted ESI-MS/MS Fragments for Valylhistidine ([M+H]+)

Ion Type Sequence Calculated m/z

b1 Val 100.08

y1 His 156.08

b2 Val-His 255.14

NMR spectroscopy can be used to confirm the structure and purity of Valylhistidine. Both 1D

(¹H) and 2D (e.g., COSY, HSQC) experiments can be performed. The chemical shifts of the

protons and carbons will be dependent on the pH of the solution due to the ionizable groups.

Quantitative Data
Specific quantitative data for Valylhistidine is scarce in the publicly available literature. The

following tables summarize the types of data that are relevant for a full characterization of this

dipeptide.

Table 4: Metal Ion Binding
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Metal Ion Stability Constant (log β) Method

Cu(II)
Not available in searched

literature.

Potentiometric titration would

be a suitable method.[9]

Table 5: Enzymatic Hydrolysis

Enzyme Substrate Km kcat kcat/Km

Dipeptidyl

Peptidase
Valylhistidine

Not available in

searched

literature.

Not available in

searched

literature.

Not available in

searched

literature.

Note: Kinetic parameters for the hydrolysis of various dipeptide derivatives by dipeptidyl

peptidases have been reported and can serve as a reference.[10][11]

Table 6: Intestinal Permeability

Assay System
Apparent Permeability
(Papp) (cm/s)

Efflux Ratio

Caco-2 Cells
Not available in searched

literature.

Not available in searched

literature.

Note: Caco-2 cell permeability assays are a standard in vitro model for predicting human

intestinal absorption of compounds.[12][13]

Table 7: Pharmacokinetic Parameters

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/24432726/
https://www.benchchem.com/pdf/A_Researcher_s_Guide_to_Comparing_Enzymatic_Hydrolysis_Rates_of_Dipeptides.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC1134796/
https://enamine.net/public/biology-services/Caco-2-Permeability-Assay.pdf
https://pubmed.ncbi.nlm.nih.gov/16922635/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150414?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Species

Half-life (t½)

Not available in searched

literature for Valylhistidine. For

the larger peptide, peptide

histidine valine, a long half-life

has been reported in humans.

[14]

Human

Clearance (CL)
Not available in searched

literature.
Human

Volume of Distribution (Vd)
Not available in searched

literature.
Human

Plasma Concentration

Not available in searched

literature. For L-histidine,

maximum plasma

concentrations have been

measured after oral

administration.[15]

Human

Logical Relationships and Workflows
Given the lack of evidence for Valylhistidine in specific signaling pathways, a diagram

illustrating its metabolic context is more appropriate.
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Caption: Metabolic lifecycle of Valylhistidine.

Conclusion
Valylhistidine is a dipeptide with potential biological activities stemming from its constituent

amino acids. While its primary role appears to be as a metabolic intermediate, the presence of

a histidine residue suggests a capacity for metal ion chelation and potential involvement in

related physiological processes. The lack of specific quantitative data for Valylhistidine
highlights a gap in the current scientific literature and presents an opportunity for further

research. The generalized experimental protocols provided in this guide offer a starting point

for the synthesis, purification, and characterization of this dipeptide, which will be essential for

elucidating its specific biological functions and potential applications in drug development and

other scientific fields. Future studies should focus on determining its metal binding affinities,

enzymatic stability, and cellular transport characteristics to fully understand its physiological

relevance.
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[https://www.benchchem.com/product/b150414#valylhistidine-as-a-dipeptide-composed-of-
valine-and-histidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/product/b150414#valylhistidine-as-a-dipeptide-composed-of-valine-and-histidine
https://www.benchchem.com/product/b150414#valylhistidine-as-a-dipeptide-composed-of-valine-and-histidine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b150414?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150414?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

